Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate, also known as 4,5-Dihydro-Imidazo[1,5-A]Quinoxaline-3-Carboxylic Acid Ethyl Ester, is a derivative of imidazo[1,5-a]quinoxalines . These derivatives are known to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors A1 . They also inhibit SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .
Mode of Action
The compound interacts with its targets, leading to a variety of biological effects. For instance, as an antagonist of adenosine and benzodiazepine receptors A1, it can block the action of these neurotransmitters, potentially altering neural signaling . As an inhibitor of various kinases and phosphodiesterases, it can interfere with cellular signaling pathways, potentially affecting cell growth, differentiation, and other processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it can disrupt the phosphorylation-dependent signaling pathways, potentially affecting cell cycle progression, apoptosis, and other cellular processes . By inhibiting phosphodiesterases, it can affect the levels of cyclic nucleotides, potentially influencing a variety of cellular responses .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways can lead to various molecular and cellular effects. For instance, its anticancer activity has been noted, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . It is also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the imidazoquinoxaline core through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The presence of functional groups such as methylsulfanyl allows for oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring system.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly used for reduction.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate can be compared with other imidazoquinoxaline derivatives:
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,5-a]pyrimidines: These compounds share the imidazo core but have a pyrimidine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXYLLFEPWDPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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